molecular formula C11H13NO2 B13871776 Ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate CAS No. 858035-99-1

Ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate

Cat. No.: B13871776
CAS No.: 858035-99-1
M. Wt: 191.23 g/mol
InChI Key: YIRKTSRXBBLCFH-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of pyridine and is characterized by the presence of an ethyl ester group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate typically involves the reaction of pyridine derivatives with ethyl acrylate under specific conditions. One common method is the Knoevenagel condensation, where pyridine-3-carbaldehyde reacts with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate can be compared with other similar compounds, such as:

Properties

CAS No.

858035-99-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 2-(pyridin-3-ylmethyl)prop-2-enoate

InChI

InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)7-10-5-4-6-12-8-10/h4-6,8H,2-3,7H2,1H3

InChI Key

YIRKTSRXBBLCFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CC1=CN=CC=C1

Origin of Product

United States

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